An In-Depth Technical Guide to 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core structure, plausible synthetic routes, and its potential as a scaffold for developing novel therapeutics, particularly in the realm of kinase inhibition and oncology.
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of drug discovery. Its structural resemblance to purine has made it a valuable scaffold for designing molecules that can interact with a wide array of biological targets, most notably protein kinases.[1][2] Derivatives of this scaffold have been investigated for their potential as anti-cancer agents, inhibitors of cyclin-dependent kinases (CDKs), and anti-inflammatory agents.[1][3] The strategic placement of various substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Molecular Structure and Properties of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one
The fundamental structure of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one consists of a pyrazole ring fused to a pyrimidine ring, with an iodine atom substituted at the 3-position of the pyrazole ring and a ketone group at the 7-position of the pyrimidine ring.
Below is a 2D representation of the core structure:
Caption: 2D structure of the 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one core.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Molecular Formula | C5H3IN4O | - |
| Molecular Weight | 261.99 g/mol | - |
| XLogP3 | 0.5 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 0 | [4] |
The presence of the iodine atom at the 3-position is a key feature. This halogen atom can serve multiple purposes in drug design. It can act as a handle for further synthetic modifications through cross-coupling reactions, such as the Suzuki or Sonogashira couplings, allowing for the introduction of diverse chemical moieties.[5] Additionally, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target.
Proposed Synthesis Pathway
The proposed pathway involves a multi-step synthesis starting from a substituted pyrazole precursor.
Caption: Proposed synthetic workflow for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.
Experimental Protocol (Hypothetical)
Step 1: Iodination of Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Dissolve Ethyl 5-amino-1H-pyrazole-4-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., sodium bicarbonate).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction by pouring it into water and extracting the product with an organic solvent.
-
Purify the resulting Ethyl 5-amino-3-iodo-1H-pyrazole-4-carboxylate by column chromatography or recrystallization.
Step 2: Cyclization to form the Pyrazolopyrimidine Core
-
Combine the iodinated pyrazole from Step 1 with urea in a high-boiling point solvent or in a neat mixture.
-
Heat the mixture to a high temperature (e.g., 180-220 °C) for several hours.
-
Cool the reaction mixture and treat with water or an appropriate solvent to precipitate the product.
-
Collect the solid 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione by filtration and wash to remove impurities.
Step 3: Chlorination
-
Treat the dione from Step 2 with a chlorinating agent such as phosphorus oxychloride (POCl3), often in the presence of a catalytic amount of DMF.
-
Heat the reaction mixture under reflux until the reaction is complete.
-
Carefully quench the excess POCl3 with ice water.
-
Extract the 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine product with an organic solvent and purify.
Step 4: Reductive Dechlorination
-
Dissolve the dichloro-intermediate from Step 3 in a suitable solvent like ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Monitor the reaction for the selective removal of one of the chlorine atoms. The regioselectivity of this step can be influenced by the reaction conditions.
-
Filter off the catalyst and evaporate the solvent to yield the final product, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one.
Structural Characterization
The unambiguous identification and characterization of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the pyrazole and pyrimidine rings. The chemical shifts of these protons would be influenced by the solvent and concentration. A signal for the C5-H proton would also be expected.
-
¹³C NMR: The carbon NMR spectrum would provide signals for each of the five carbon atoms in the heterocyclic core. The carbon atom attached to the iodine (C3) would exhibit a characteristic chemical shift.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would be crucial to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum would show the molecular ion peak corresponding to the exact mass of C5H3IN4O.
Infrared (IR) Spectroscopy The IR spectrum would display characteristic absorption bands for the N-H and C=O stretching vibrations, providing functional group information.
X-ray Crystallography For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction would be the gold standard. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state, such as hydrogen bonding and potential halogen bonding involving the iodine atom.[6]
Biological Significance and Therapeutic Potential
While specific biological data for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is not extensively documented, the broader class of pyrazolo[4,3-d]pyrimidines has shown significant promise in various therapeutic areas.
Kinase Inhibition The pyrazolo[4,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif for many protein kinases.[1] These enzymes play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have been developed as inhibitors of:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in cell proliferation, differentiation, and survival. Their inhibition is a valid strategy for cancer therapy.[7]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and pyrazolopyrimidine-based inhibitors have been developed to target this receptor.[8]
The 3-iodo substituent on the pyrazole ring can be leveraged to explore the "back pocket" of the ATP-binding site of kinases, potentially leading to increased potency and selectivity. Furthermore, as mentioned, it serves as a versatile synthetic handle for creating libraries of analogs for structure-activity relationship (SAR) studies.
Anti-inflammatory Activity Recent studies have also explored pyrazolo[4,3-d]pyrimidine derivatives as potential anti-inflammatory agents, for instance, in the context of acute lung injury.[3] This suggests that the therapeutic applications of this scaffold may extend beyond oncology.
Safety and Handling
As with any research chemical, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, general precautions for handling heterocyclic compounds and iodo-derivatives should be followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Conclusion and Future Directions
3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one represents a molecule of high interest for medicinal chemists and drug discovery scientists. Its pyrazolo[4,3-d]pyrimidine core is a privileged scaffold for targeting a range of enzymes, particularly protein kinases. The presence of the 3-iodo substituent offers a strategic advantage for both enhancing biological activity and for the facile generation of diverse chemical libraries.
Future research efforts should focus on the development and optimization of a reliable synthetic route to this compound. Following its successful synthesis and characterization, a thorough biological evaluation against a panel of kinases and in various disease-relevant cellular assays is warranted. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecule and the broader class of 3-substituted pyrazolo[4,3-d]pyrimidin-7-ones.
References
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). ResearchGate. [Link]
-
3-iodo-1-methylpyridin-4-one | CAS#:615534-49-1. (2025). Chemsrc. [Link]
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine. (2014). ResearchGate. [Link]
-
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. (2025). PubChem. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2011). Arkivoc. [Link]
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PubMed Central. [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2018). PubMed Central. [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). PubMed Central. [Link]
-
1HNMR δ values for. (2012). The Royal Society of Chemistry. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). PubMed Central. [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. (2022). Taylor & Francis Online. [Link]
-
3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489. (2025). PubChem. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). PubMed Central. [Link]
-
New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2010). FASEB Journal. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Publishing. [Link]
-
Chemical Properties of 1-Octanethiol (CAS 111-88-6). (n.d.). Cheméo. [Link]
-
1-Octanethiol. (2025). NIST WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 3-iodo-1-methylpyridin-4-one | CAS#:615534-49-1 | Chemsrc [chemsrc.com]
- 10. 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)- | C13H13N5O | CID 3067266 - PubChem [pubchem.ncbi.nlm.nih.gov]
